manganese(3+);5,10,15-tris(1,3-diethylimidazol-1-ium-2-yl)-20-(1,3-diethylimidazol-2-ylidene)porphyrin-22-ide;pentachloride
Beschreibung
Eigenschaften
Key on ui mechanism of action |
AEOL 10150 shows the ability to scavenge a broad range of reactive oxygen species, or free radicals. As a catalytic antioxidant, AEOL 10150 mimics and thereby amplifies the body's natural enzymatic systems for eliminating these damaging compounds. Because oxygen-derived free radicals are believed to have an important role in the pathogenesis of many diseases, aeolus' catalytic antioxidants are believed to have a broad range of potential therapeutic uses. |
|---|---|
CAS-Nummer |
286475-30-7 |
Molekularformel |
C48H56Cl5MnN12 |
Molekulargewicht |
1033.2 g/mol |
IUPAC-Name |
manganese(3+);5,10,15-tris(1,3-diethylimidazol-1-ium-2-yl)-20-(1,3-diethylimidazol-2-ylidene)porphyrin-22-ide;pentachloride |
InChI |
InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3/p-5 |
InChI-Schlüssel |
XMYHQLIAYLLEKT-UHFFFAOYSA-I |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AEOL-10150; AEOL 10150; AEOL10150 |
Herkunft des Produkts |
United States |
Mechanistic Elucidation of Aeol 10150: Molecular and Cellular Interactions
Catalytic Activity of AEOL-10150 as a Superoxide (B77818) Dismutase Mimetic
AEOL-10150 functions as a mimetic of the enzyme superoxide dismutase (SOD), which is a crucial component of the cellular antioxidant defense system. researchgate.netaeoluspharma.com Unlike conventional antioxidants that are consumed in the reaction, AEOL-10150 acts catalytically, meaning a single molecule can neutralize numerous reactive species without being destroyed in the process. drugbank.comoup.com This catalytic nature allows it to amplify the body's natural capacity to eliminate damaging free radicals. drugbank.com
The core of AEOL-10150's SOD-mimetic activity lies in its structure as a manganoporphyrin. fiercebiotech.com The compound features a central manganese metal ion coordinated within a porphyrin ring. fiercebiotech.com This manganese ion is capable of redox cycling, meaning it can readily accept and donate electrons. fiercebiotech.com The catalytic cycle for scavenging the superoxide radical (O₂⁻) involves the manganese ion cycling between its oxidized (Mn³⁺) and reduced (Mn²⁺) states.
In this two-step process, the manganese center first reacts with one molecule of superoxide, becoming reduced. It then reacts with a second superoxide molecule and a source of protons to regenerate its original state and produce hydrogen peroxide and molecular oxygen. This process effectively dismutates the harmful superoxide radical.
The efficiency of AEOL-10150 as a catalytic antioxidant has been quantified in preclinical studies. It demonstrates significant superoxide dismutase activity, which has been measured at approximately 5,000 units per gram. plos.org While it also possesses some catalase-like activity, it is estimated to be about 1% of the activity of purified bovine catalase on a weight-for-weight basis. plos.org This dual activity contributes to its broad-spectrum antioxidant properties.
Interactive Data Table: Catalytic Properties of AEOL-10150
| Parameter | Value/Activity | Reference |
|---|---|---|
| Superoxide Dismutase (SOD) Mimetic Activity | ~5,000 units/g | plos.org |
AEOL-10150 is characterized as a broad-spectrum antioxidant due to its ability to scavenge a wide range of reactive oxygen species beyond just superoxide. researchgate.netdrugbank.com Research has shown that AEOL-10150 effectively neutralizes peroxynitrite and lipid peroxides. nih.govoup.com Its catalase-like activity indicates it can also react with hydrogen peroxide. nih.gov Evidence from in-vivo studies confirms its efficacy, showing that treatment with AEOL-10150 leads to a reduction in 8-isoprostane, a key biomarker for lipid peroxidation. plos.org This broad reactivity allows it to counter oxidative stress through multiple pathways. nih.gov
Interaction with Reactive Nitrogen Species (RNS) and Peroxynitrite Scavenging by AEOL-10150
In addition to its action on ROS, AEOL-10150 is a potent scavenger of reactive nitrogen species (RNS). aeoluspharma.comfiercebiotech.com A particularly important target is peroxynitrite (ONOO⁻), a highly reactive and damaging molecule formed from the reaction of superoxide with nitric oxide. AEOL-10150 has been shown to be an efficient scavenger of peroxynitrite. nih.govoup.com This activity is clinically relevant, as demonstrated by the compound's ability to significantly reduce plasma levels of 3-nitrotyrosine (B3424624), a stable marker of peroxynitrite-mediated damage and oxido-nitrative stress. plos.org
Cellular Permeation, Distribution, and Subcellular Localization Studies of AEOL-10150
AEOL-10150 is a stable, water-soluble compound, which facilitates its distribution in biological systems. plos.org As a small molecule, it has the ability to permeate cellular membranes to act at intracellular sites of oxidative stress. drugbank.comnih.gov
Studies investigating the effects of AEOL-10150 on cellular oxidative stress have provided insights into its subcellular localization. Research has shown that treatment with AEOL-10150 can effectively ameliorate oxidative stress originating from both the cytoplasm and mitochondria. nih.gov This finding indicates that the compound can penetrate the cell and accumulate in these critical compartments, allowing it to directly target major sources of intracellular ROS production, such as the mitochondrial electron transport chain. nih.gov
Mechanisms Governing Cellular Uptake
AEOL-10150, a metalloporphyrin-based catalytic antioxidant, demonstrates the ability to permeate cells. Studies have investigated its cellular uptake in various cell types. In human bronchial epithelial cells (16HBE), incubation with AEOL-10150 resulted in cellular levels of approximately 0.37 nmol/mg of cellular protein. Interestingly, the formulation of AEOL-10150 can influence its cellular bioavailability. When formulated with thiocyanate (B1210189) (-SCN) as a salt, the cellular uptake of AEOL-10150 in 16HBE cells increased by 49-79% compared to its chloride salt formulation. semanticscholar.org This suggests that the counter-ion can significantly impact the compound's ability to cross the cell membrane.
Furthermore, pharmacokinetic studies have shown that AEOL-10150 can cross the blood-brain barrier. researchgate.net This is a critical characteristic for its potential therapeutic applications in neurological conditions, as it allows the compound to reach target cells within the central nervous system. The precise mechanisms of transport across cellular and biological barriers, whether through passive diffusion, active transport, or other processes, are an area of ongoing investigation.
Modulation of Cellular Signaling Pathways by AEOL-10150
AEOL-10150 exerts its biological effects by modulating several key cellular signaling pathways that are central to the cellular response to stress, inflammation, and cell death.
Impact on Transcription Factors Responsive to Oxidative Stress (e.g., Nrf2, NF-κB)
AEOL-10150 has been shown to modulate the activity of critical transcription factors involved in the oxidative stress response, notably Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB). medchemexpress.commedchemexpress.com
The compound activates the Nrf2 pathway, a primary regulator of endogenous antioxidant defenses. nih.govvt.edu This activation leads to the upregulation of protective genes. vt.edu For instance, in the context of myocardial ischemia-reperfusion injury, AEOL-10150-induced Nrf2 activation was found to upregulate the expression of the micropeptide DWORF, which in turn enhances the activity of SERCA2a, a crucial protein for cardiac muscle function. vt.eduresearchgate.net The cardioprotective effects of AEOL-10150 were diminished in Nrf2 knockout models, highlighting the importance of this pathway. vt.eduresearchgate.net
AEOL-10150 also modulates the NF-κB signaling pathway, a key player in the inflammatory response. medchemexpress.commedchemexpress.comnih.gov By inhibiting NF-κB binding to DNA, AEOL-10150 can suppress the production of pro-inflammatory cytokines. nih.gov This anti-inflammatory action has been observed in various models, including cerebral ischemia and reperfusion, where AEOL-10150 treatment attenuated the increase in the expression of inflammatory genes. nih.govnih.gov
Influence on Apoptotic, Necrotic, and Ferroptotic Pathways
AEOL-10150 has demonstrated the ability to influence multiple forms of regulated cell death, including apoptosis, necrosis, and ferroptosis. medchemexpress.comclinicaltrialsarena.comatsjournals.orgmdpi.com
The compound has been shown to protect against cell death by inhibiting apoptosis. clinicaltrialsarena.comfirstwordpharma.com In studies of radiation-induced lung injury, AEOL-10150 treatment was associated with reduced apoptosis. nih.govglobenewswire.com It was observed to modulate the expression of apoptosis-related molecules such as p53, PTEN, Bax, p21, MDM2, and cleaved Caspase-3. nih.govresearchgate.net
AEOL-10150 can also reverse CEES (a sulfur mustard analog)-induced necrosis in various skin cell types. nih.govresearchgate.net This protective effect is linked to its ability to mitigate oxidative stress and DNA damage. nih.gov
Recent evidence suggests a role for AEOL-10150 in modulating ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. mdpi.com While AEOL-10150's primary action is as a superoxide dismutase mimic, the resulting production of hydrogen peroxide could potentially interact with iron via the Fenton reaction, a key process in ferroptosis. However, the activation of the Nrf2 pathway by AEOL-10150 can also lead to an increase in enzymes that remove hydrogen peroxide, potentially counteracting this effect. mdpi.com Radiation has been found to induce ferroptosis by promoting lipid peroxidation, a process that AEOL-10150 could potentially mitigate. frontiersin.org
Regulation of Inflammatory Mediators and Cytokine Expression
A significant aspect of AEOL-10150's mechanism of action is its ability to regulate the expression of inflammatory mediators and cytokines. nih.govoup.comallenpress.com
In a mouse model of stroke, AEOL-10150 treatment specifically attenuated the increased expression of inflammatory genes such as interleukin-6 (IL-6) and macrophage inflammatory protein-2 (MIP-2). nih.govnih.gov Similarly, in a rat model of organophosphate-induced seizures, AEOL-10150 significantly attenuated the increase in proinflammatory cytokines like TNF-α, IL-6, and KC/GRO in the brain. oup.com
Studies on radiation-induced lung injury in non-human primates revealed that AEOL-10150 treatment decreased the elevated expression of cytokines such as CCL2, CCL11, and IL-8. nih.govresearchgate.net Furthermore, in a model of sulfur mustard inhalation injury, AEOL-10150 attenuated the levels of many proinflammatory cytokines. oup.com This regulation of inflammatory mediators is a key component of its protective effects against tissue damage. nih.govnih.govoup.com
Interactive Table: Effect of AEOL-10150 on Key Cellular Molecules
| Target Molecule/Pathway | Effect of AEOL-10150 | Model System | Reference |
| Nrf2 | Activation, Upregulation | Myocardial Ischemia/Reperfusion | nih.gov, vt.edu, researchgate.net |
| NF-κB | Inhibition of DNA binding, Modulation | Lipopolysaccharide-induced inflammation, Cerebral Ischemia | medchemexpress.com, medchemexpress.com, nih.gov |
| Apoptosis-related molecules (p53, Bax, Caspase-3) | Decreased expression/activation | Radiation-Induced Lung Injury | nih.gov, researchgate.net |
| Pro-inflammatory Cytokines (IL-6, TNF-α, CCL2) | Decreased expression/levels | Stroke, Organophosphate exposure, Radiation Injury | nih.gov, nih.gov, oup.com |
| Mitochondrial ROS | Decreased production | Ischemia/Reperfusion, CEES exposure | nih.gov, nih.gov, nih.gov |
Effects on Mitochondrial Function and Bioenergetics
AEOL-10150 has significant effects on mitochondrial function and bioenergetics, primarily through its ability to mitigate mitochondrial oxidative stress. nih.govnih.gov
The compound has been shown to rescue cells from mitochondrial dysfunction induced by toxins like the sulfur mustard analog CEES. nih.govnih.gov Treatment with AEOL-10150 significantly decreased mitochondrial reactive oxygen species (ROS) production in airway epithelial cells exposed to CEES. nih.gov This protective effect on mitochondria is associated with the preservation of cell viability. nih.gov
In models of myocardial ischemia-reperfusion, AEOL-10150 was found to reduce reperfusion-induced succinate-driven mitochondrial ROS production. nih.govvt.edu This is crucial as the accumulation of succinate (B1194679) during ischemia and its subsequent rapid oxidation upon reperfusion is a major source of mitochondrial ROS. By scavenging these ROS, AEOL-10150 helps to preserve mitochondrial integrity and function. nih.govaesnet.org Studies in fruit flies with genetic defects leading to reduced mitochondrial function and increased ROS production showed that AEOL-10150 could improve survival, further highlighting its role in protecting mitochondrial health. biospace.com
Advanced in Vitro Research Methodologies and Findings for Aeol 10150
Cell Culture Models for Oxidative Stress and RONS-Induced Damage
Application in Epithelial, Endothelial, and Neural Cell Lines
In vitro studies have utilized various cell lines to investigate the protective effects of AEOL-10150 against oxidative and nitrosative stress. In the realm of epithelial cells, research has been conducted on mouse epidermal JB6 and human HaCaT cells, as well as normal human epidermal keratinocytes (NHEKs). nih.gov Studies involving these cell lines demonstrated that AEOL-10150 treatment could reverse the detrimental effects of 2-chloroethyl ethyl sulfide (B99878) (CEES), a sulfur mustard analog, on cell viability and proliferation. nih.gov Specifically, a 50 μM concentration of AEOL-10150 applied after CEES exposure led to a significant recovery in cell viability in both JB6 and HaCaT cells. nih.gov Further research has explored its effects on human bronchial epithelial cells (16HBE) and primary small airway epithelial (SAE) cells, where it was found to mitigate CEES-induced toxicity, mitochondrial dysfunction, and DNA oxidation. nih.govresearchgate.net
The compound's efficacy has also been assessed in endothelial cells. For instance, studies on human coronary artery endothelial cells have employed flow cytometry to simultaneously measure mitochondrial superoxide (B77818) generation and markers of apoptosis, providing detailed insights into the compound's protective mechanisms at a subcellular level. thermofisher.com In rat aortic endothelial cells, AEOL-10150 has been shown to influence the endothelin system, which is involved in vasoconstriction and endothelial dysfunction. nih.gov
In the context of the central nervous system, AEOL-10150 has been evaluated in neuronal cell models. Research using mixed neuronal/glial cell cultures from rats has shown that AEOL-10150 can reduce cell death induced by oxygen and glucose deprivation (OGD), a model for ischemic injury. tandfonline.com Furthermore, its neuroprotective effects have been demonstrated in organotypic hippocampal slice cultures, where it was found to be highly effective in preventing neuronal cell death after OGD. tandfonline.com
Table 1: Application of AEOL-10150 in Various Cell Culture Models
| Cell Type | Cell Line | Stressor/Model | Key Findings |
|---|---|---|---|
| Epithelial | JB6 (mouse epidermal) | 2-chloroethyl ethyl sulfide (CEES) | Reversal of decreased cell viability and proliferation. nih.gov |
| Epithelial | HaCaT (human keratinocyte) | 2-chloroethyl ethyl sulfide (CEES) | Reversal of decreased cell viability and proliferation. nih.gov |
| Epithelial | Normal Human Epidermal Keratinocytes (NHEK) | 2-chloroethyl ethyl sulfide (CEES) | Reversal of decreased cell viability. nih.gov |
| Epithelial | 16HBE (human bronchial) | 2-chloroethyl ethyl sulfide (CEES) | Amelioration of mitochondrial dysfunction, ROS, and DNA oxidation. nih.govresearchgate.net |
| Epithelial | Primary Small Airway Epithelial (SAE) | 2-chloroethyl ethyl sulfide (CEES) | Amelioration of mitochondrial dysfunction, ROS, and DNA oxidation. researchgate.net |
| Endothelial | Human Coronary Artery Endothelial Cells | Oxidative Stress | Enabled simultaneous measurement of superoxide and apoptosis. thermofisher.com |
| Endothelial | Rat Aortic Endothelial Cells | Basal Oxidative Stress | Influenced the endothelin system. nih.gov |
| Neural | Rat Mixed Neuronal/Glial Cells | Oxygen and Glucose Deprivation (OGD) | Reduced OGD-induced cell death. tandfonline.com |
| Neural | Rat Organotypic Hippocampal Slices | Oxygen and Glucose Deprivation (OGD) | Significant reduction in neuronal cell death. tandfonline.com |
Experimental Induction of Oxidative and Nitrosative Stress
A variety of methods are employed to induce oxidative and nitrosative stress in these cell culture models to test the efficacy of AEOL-10150. A common approach is the use of chemical agents. For example, 2-chloroethyl ethyl sulfide (CEES) is utilized to mimic the vesicating effects and oxidative damage caused by sulfur mustard gas. nih.gov Exposure of epidermal and bronchial epithelial cells to CEES leads to increased cellular and mitochondrial ROS, DNA damage, and decreased cell viability, thereby creating a relevant model of chemical-induced injury. nih.gov
Another method for inducing oxidative stress is through oxygen and glucose deprivation (OGD), which simulates the conditions of ischemia. tandfonline.com This is particularly relevant for studying neuroprotective agents. In these models, neuronal and glial cells are deprived of essential nutrients and oxygen, leading to a cascade of events that includes excessive ROS production and subsequent cell death. tandfonline.com
Furthermore, exposure to toxins like the organophosphate diisopropylfluorophosphate (DFP) has been used to induce seizures and subsequent oxidative and nitrative stress in the brain. nih.govoup.com This model allows for the investigation of neuroinflammation and neuronal damage associated with chemical exposure. The generation of specific reactive species can also be achieved using cell-free systems or by introducing substances that trigger their production within cells. For instance, the Amplex Red reagent can be used in conjunction with other assays to specifically measure mitochondrial hydrogen peroxide production. thermofisher.com
Biochemical Assays for Antioxidant and Anti-inflammatory Properties of AEOL-10150
Direct Scavenging Assays for Superoxide, Hydrogen Peroxide, and Peroxynitrite
The antioxidant capacity of AEOL-10150 has been quantified through various direct scavenging assays. These assays directly measure the compound's ability to neutralize specific reactive oxygen and nitrogen species. AEOL-10150 has demonstrated potent scavenging activity against superoxide, hydrogen peroxide, and peroxynitrite. nih.govoup.comnih.gov This broad-spectrum activity is a key feature of its therapeutic potential. nih.gov
The scavenging of superoxide is a critical function, as this radical is a precursor to other more damaging reactive species. AEOL-10150's ability to mimic superoxide dismutase (SOD) allows it to catalytically convert superoxide to less harmful molecules. medchemexpress.comnih.gov Similarly, it possesses catalase-like activity, enabling it to break down hydrogen peroxide. nih.gov Its efficacy in scavenging peroxynitrite, a potent and damaging RNS, has also been well-documented. nih.govnih.gov
Measurement of Lipid Peroxidation Products (e.g., 8-isoprostane, 4-HNE)
Lipid peroxidation is a major consequence of oxidative stress, leading to cell membrane damage and the formation of toxic byproducts. The levels of these byproducts serve as reliable biomarkers of oxidative damage. Two of the most commonly measured markers are 8-isoprostane and 4-hydroxynonenal (B163490) (4-HNE). researchgate.net
Studies have shown that AEOL-10150 can significantly reduce the levels of these lipid peroxidation products. In a study involving healthy rats, treatment with AEOL-10150 led to a notable decrease in plasma levels of 8-isoprostane. plos.org Similarly, in a mouse model of chlorine gas-induced lung injury, AEOL-10150 treatment prevented the increase in 4-HNE levels in lung tissue. nih.govnih.gov Research on the effects of the sulfur mustard analog CEES also demonstrated that AEOL-10150 treatment significantly decreased elevated levels of 4-HNE in the lungs of exposed rats. researchgate.net
Table 2: Effect of AEOL-10150 on Lipid Peroxidation Markers
| Marker | Model | Tissue/Fluid | Effect of AEOL-10150 |
|---|---|---|---|
| 8-isoprostane | Healthy Rat Model | Plasma | Significant decrease. plos.org |
| 4-hydroxynonenal (4-HNE) | Chlorine Gas Inhalation (Mouse) | Lung Tissue | Prevention of increased levels. nih.govnih.gov |
| 4-hydroxynonenal (4-HNE) | CEES Inhalation (Rat) | Lung Tissue | Significant decrease. researchgate.netresearchgate.net |
Assessment of Protein Carbonylation and Nitration (e.g., 3-nitrotyrosine)
Oxidative and nitrosative stress can also lead to the modification of proteins through carbonylation and nitration, impairing their function. The presence of protein carbonyl groups and 3-nitrotyrosine (B3424624) are established markers of protein damage. karger.com
AEOL-10150 has been shown to be effective in reducing these markers of protein damage. In a study on healthy rats, AEOL-10150 treatment resulted in a dose-dependent decrease in plasma levels of 3-nitrotyrosine, a marker of both oxidative and nitrative stress. plos.orgnih.gov Furthermore, in a rat model of organophosphate-induced neurotoxicity, AEOL-10150 attenuated the increase in 3-nitrotyrosine in the hippocampus and piriform cortex. oup.com This demonstrates the compound's ability to protect proteins from damage in various pathological conditions.
Molecular Biology Techniques for Gene and Protein Expression Analysis
The investigation of AEOL-10150's impact at the molecular level has heavily relied on techniques that can precisely quantify changes in gene and protein expression. These methods have been crucial in understanding how the compound modulates cellular responses to stress, such as inflammation and oxidative damage.
Quantitative Real-Time PCR (RT-qPCR) for Stress Response Genes
Quantitative real-time PCR (RT-qPCR) has been a cornerstone in analyzing the influence of AEOL-10150 on the expression of genes involved in cellular stress responses. This highly sensitive technique allows for the precise measurement of messenger RNA (mRNA) levels, providing insights into how AEOL-10150 modulates gene activity under various pathological conditions.
In studies investigating the effects of AEOL-10150 on the endothelin system, RT-PCR was employed to measure the gene expression of key components in rat lung and heart tissues. The findings revealed that AEOL-10150 treatment led to a significant decrease in the mRNA expression of the endothelin B (ETB) receptor, which is involved in the clearance of endothelin-1 (B181129), and the endothelin A (ETA) receptor, which mediates vasoconstriction. nih.govuab.cat Furthermore, an initial surge in inducible nitric oxide synthase (iNOS) expression was observed, followed by a sustained decrease. nih.govuab.cat
In the context of radiation-induced lung injury, RT-qPCR has been utilized to confirm the findings from broader transcriptomic analyses. For instance, in non-human primate models of radiation-induced lung injury, microarray profiling identified the upregulation of various cytokines and chemokines. Subsequent RT-qPCR analysis confirmed the elevated expression of genes such as CCL2, CCL11, and Interleukin-8 (IL-8) in irradiated lung tissue. researchgate.netnih.gov This technique has also been instrumental in studying the expression of apoptosis-related genes like p53, PTEN, Bax, p21, MDM2, and caspase-3, providing a more targeted view of the molecular pathways affected by AEOL-10150. researchgate.netnih.gov
| Gene | Model System | Experimental Context | Observed Effect of AEOL-10150 | Reference |
| Endothelin A (ETA) Receptor | Fischer 344 Rat Lung | Basal Endothelin System | Decreased mRNA Expression | nih.govuab.cat |
| Endothelin B (ETB) Receptor | Fischer 344 Rat Lung | Basal Endothelin System | Decreased mRNA Expression | nih.govuab.cat |
| Inducible Nitric Oxide Synthase (iNOS) | Fischer 344 Rat Lung | Basal Endothelin System | Initial increase followed by sustained decrease in mRNA | nih.govuab.cat |
| CCL2 | Non-Human Primate Lung | Radiation-Induced Injury | Attenuation of radiation-induced upregulation | researchgate.netnih.gov |
| CCL11 | Non-Human Primate Lung | Radiation-Induced Injury | Attenuation of radiation-induced upregulation | researchgate.netnih.gov |
| IL-8 | Non-Human Primate Lung | Radiation-Induced Injury | Attenuation of radiation-induced upregulation | researchgate.netnih.gov |
| p53 | Non-Human Primate Lung | Radiation-Induced Injury | Modulation of radiation-induced expression | researchgate.netnih.gov |
| Caspase-3 | Non-Human Primate Lung | Radiation-Induced Injury | Modulation of radiation-induced expression | researchgate.netnih.gov |
Western Blotting for Key Signaling Proteins
Western blotting is an indispensable technique for detecting and quantifying specific proteins from a complex mixture, providing a clear picture of the proteomic changes induced by AEOL-10150. This method has been widely used to investigate the compound's effects on key signaling proteins involved in inflammation, apoptosis, and cellular stress responses.
In studies of radiation-induced lung injury in non-human primates, Western blotting was used to validate the findings from microarray analyses at the protein level. researchgate.netnih.gov This research demonstrated that AEOL-10150 treatment could modulate the expression of several key proteins. For example, the expression of apoptosis-related proteins such as p53, PTEN, Bax, p21, MDM2, and cleaved-caspase 3 was examined. researchgate.netnih.gov Furthermore, the study investigated the levels of adhesion molecules, which play a critical role in the inflammatory response. researchgate.netnih.gov Research has also indicated that AEOL-10150 can inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory signaling pathway. researchgate.net
| Protein Target | Model System | Experimental Context | Observed Effect of AEOL-10150 | Reference |
| p53 | Non-Human Primate Lung | Radiation-Induced Injury | Modulation of radiation-induced expression | researchgate.netnih.gov |
| PTEN | Non-Human Primate Lung | Radiation-Induced Injury | Modulation of radiation-induced expression | researchgate.netnih.gov |
| Bax | Non-Human Primate Lung | Radiation-Induced Injury | Modulation of radiation-induced expression | researchgate.netnih.gov |
| p21 | Non-Human Primate Lung | Radiation-Induced Injury | Modulation of radiation-induced expression | researchgate.netnih.gov |
| MDM2 | Non-Human Primate Lung | Radiation-Induced Injury | Modulation of radiation-induced expression | researchgate.netnih.gov |
| Cleaved-Caspase 3 | Non-Human Primate Lung | Radiation-Induced Injury | Modulation of radiation-induced activation | researchgate.netnih.gov |
| NF-κB | Murine Model | Inflammation | Inhibition of activation | researchgate.net |
Microarray and RNA-Seq Profiling for Global Transcriptomic Changes
Microarray and RNA-Sequencing (RNA-Seq) are powerful high-throughput technologies that allow for a global analysis of gene expression changes in response to AEOL-10150. These techniques provide a comprehensive, unbiased view of the transcriptome, enabling the identification of novel pathways and molecular targets of the compound.
In a mouse model of transient middle cerebral artery occlusion (stroke), Affymetrix microarrays were used to assess the impact of AEOL-10150 on brain gene expression. The results showed that the most significant changes in gene expression occurred in stress response and inflammatory genes, including heat shock proteins, interleukin-6, and macrophage inflammatory protein-2. nih.gov Notably, treatment with AEOL-10150 specifically attenuated the increase in the expression of these inflammatory genes, suggesting a targeted anti-inflammatory effect in the context of ischemic injury. nih.gov
Furthermore, in a non-human primate model of radiation-induced lung injury, microarray expression profiling was conducted on lung tissues. researchgate.netnih.gov This analysis identified a significant number of differentially expressed genes (DEGs) between irradiated and non-irradiated animals, with many of these genes being involved in innate immunity pathways. The study highlighted the upregulation of various cytokines, chemokines, complement factors, and adhesion molecules following irradiation, providing a broad overview of the inflammatory cascade that AEOL-10150 aims to mitigate. researchgate.netnih.gov
| Technology | Model System | Experimental Context | Key Findings | Reference |
| Affymetrix Microarray | Mouse Brain | Transient Middle Cerebral Artery Occlusion (Stroke) | Attenuated the upregulation of inflammatory genes (e.g., IL-6, MIP-2). | nih.gov |
| Microarray Expression Profiling | Non-Human Primate Lung | Radiation-Induced Lung Injury | Identified differentially expressed genes (DEGs) in innate immunity pathways, including cytokines, chemokines, and complement factors. | researchgate.netnih.gov |
Cellular Imaging and Functional Assays
To complement molecular analyses, cellular imaging and functional assays provide crucial information about the real-time effects of AEOL-10150 on cellular processes, such as the production of reactive oxygen species (ROS) and the maintenance of cell viability.
Fluorescence Microscopy for Intracellular ROS Detection
Fluorescence microscopy is a powerful tool for visualizing and quantifying intracellular events in real-time. In the study of AEOL-10150, this technique has been particularly valuable for the direct detection of intracellular reactive oxygen species (ROS), a key target of the compound's antioxidant activity.
Studies have utilized fluorescent probes, such as MitoSOX Red, which specifically targets mitochondrial superoxide, to assess the impact of AEOL-10150 on ROS production. In cellular models of myocardial ischemia-reperfusion injury, fluorescence microscopy revealed that treatment with AEOL-10150 significantly blocked the increase in mitochondrial ROS production that occurs upon reoxygenation. nih.gov Similarly, in models of 2-chloroethyl ethyl sulfide (CEES)-induced lung cell injury, fluorescence microscopy demonstrated that AEOL-10150 could rescue cells from CEES-induced mitochondrial ROS formation. nih.govjst.go.jp These visual and quantitative data provide direct evidence of AEOL-10150's ability to scavenge ROS at the subcellular level.
| Assay/Probe | Cell Type/Model | Experimental Context | Observed Effect of AEOL-10150 | Reference |
| MitoSOX Red | Human iPS-derived Cardiomyocytes | Simulated Ischemia-Reperfusion | Blocked the increase in mitochondrial ROS production. | nih.gov |
| Fluorescence Microscopy | Lung Epithelial Cells | CEES-Induced Injury | Rescued cells from mitochondrial ROS formation. | nih.govjst.go.jp |
| Fluorescence Microscopy | Mouse and Human Skin Epidermal Cells | CEES-Induced Oxidative Stress | Completely reversed cellular and mitochondrial ROS formation. | magtechjournal.com |
Flow Cytometry for Cell Viability and Apoptosis Markers
Flow cytometry is a high-throughput technique that allows for the rapid analysis of multiple parameters in individual cells within a heterogeneous population. This methodology has been instrumental in quantifying the effects of AEOL-10150 on cell viability and apoptosis.
In studies investigating the protective effects of AEOL-10150 against toxins like CEES, flow cytometry has been used in conjunction with fluorescent probes to measure mitochondrial ROS. For example, cells treated with CEES showed a significant increase in mitochondrial ROS, which was effectively decreased by the addition of AEOL-10150. jst.go.jp
Furthermore, flow cytometry is widely used to assess cell viability and apoptosis using staining protocols such as Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, indicating necrosis or late-stage apoptosis. nih.gov Although specific flow cytometry data for AEOL-10150 using Annexin V/PI is not detailed in the provided context, this standard technique is crucial for quantifying the cytoprotective effects of the compound by differentiating between viable, apoptotic, and necrotic cell populations. Studies have shown that AEOL-10150 treatment can significantly reverse CEES-induced declines in cell viability. scispace.com
| Assay/Marker | Cell Type/Model | Experimental Context | Observed Effect of AEOL-10150 | Reference |
| MitoSOX | Small Airway Epithelial (SAE) and 16HBE cells | CEES-Induced Mitochondrial ROS | Significantly decreased mitochondrial ROS. | jst.go.jp |
| Cell Viability Assays | Mouse epidermal JB6, human epidermal HaCaT, and normal human epidermal keratinocytes | CEES-Induced Cytotoxicity | Significantly reversed the decline in cell viability. | scispace.com |
| Apoptosis Markers (general) | Myocardial tissue | Ischemia-Reperfusion | Decreased myocardial apoptosis. | nih.gov |
Preclinical in Vivo Research Models and Efficacy of Aeol 10150
Animal Models of Radiation-Induced Injury and Fibrosis
Whole Thorax and Partial Body Irradiation Models in Rodents and Non-Human Primates
AEOL-10150 has been extensively evaluated as a medical countermeasure for radiation-induced lung injury in various animal models. These models are designed to replicate the pathologies observed in humans following radiation exposure, such as pneumonitis and fibrosis. fiercebiotech.com
In rodent models, both rats and mice have been utilized. Early studies in rats demonstrated that AEOL-10150 could mitigate functional lung injury when administered after irradiation. fiercebiotech.com Mouse models, particularly the CBA/J and C57L/J strains, have been instrumental in studying radiation-induced pneumonitis and fibrosis, respectively, as their responses to radiation mirror different aspects of human lung injury. tandfonline.com For instance, in CBA/J mice subjected to whole-thorax lung irradiation (WTLI), AEOL-10150 treatment improved 180-day survival. researchgate.net Specifically, survival increased from 10% in the control group to 40% in the group treated with AEOL-10150. researchgate.net Studies in C57BL/6J mice have also shown that AEOL-10150 reduces pro-apoptotic signals in the lungs following WTLI. nih.gov
Non-human primate (NHP) models, primarily using rhesus macaques, are considered highly predictive for human responses and are crucial for development under the FDA's "Animal Rule". fiercebiotech.com In a significant study, rhesus macaques received a lethal dose of WTLI (10.74 Gy). bioworld.comnih.gov Treatment with AEOL-10150 for 60 days, starting 24 hours after exposure, doubled the 180-day survival rate from 25% in the untreated group to 50%. bioworld.combiospace.comlungdiseasenews.com This model has been critical in demonstrating the efficacy of AEOL-10150 in a species closely related to humans and in establishing optimal treatment durations. accessnewswire.comnih.gov Another pilot study in rhesus macaques exposed to 11.5 Gy WTLI showed a 28.6% survival rate with AEOL-10150 treatment, compared to 0% in the control group. tandfonline.comnih.gov These NHP models often involve partial body irradiation with bone marrow shielding to isolate the effects on the lungs. researchgate.net
Efficacy of AEOL-10150 on Survival in a Non-Human Primate Model of Radiation-Induced Lung Injury
| Treatment Group | Radiation Dose (Gy) | Survival Rate at 180 Days |
|---|---|---|
| Untreated Control | 10.74 | 25% |
Assessment of Lung Injury, Inflammation, and Fibrosis Markers In Vivo
The efficacy of AEOL-10150 in mitigating radiation-induced lung damage is supported by the assessment of various physiological and molecular markers. In vivo assessments consistently show that AEOL-10150 reduces the hallmarks of lung injury, inflammation, and fibrosis.
In non-human primate models, AEOL-10150 treatment was associated with improved oxygen saturation and a delayed onset of increased respiratory rate. bioworld.com Treated animals also showed decreased wet lung weight, indicating a reduction in pulmonary edema. bioworld.comlungdiseasenews.com Radiographic evidence from these studies revealed diminished pneumonitis and fibrosis in the later stages of the study period in the AEOL-10150-treated group. bioworld.combiospace.comlungdiseasenews.com Furthermore, advanced imaging techniques indicated that potential biomarkers for lung damage present in irradiated lungs were not observed in the lungs of animals treated with AEOL-10150, suggesting a molecular profile more akin to that of a healthy, non-irradiated lung. bioworld.comlungdiseasenews.com
Studies in rodent models have provided more detailed molecular insights. In irradiated rats, long-term administration of AEOL-10150 led to a significant decrease in structural damage and collagen deposition in the lungs. nih.gov Immunohistochemistry revealed a reduction in macrophage accumulation, a key indicator of inflammation. nih.gov The treatment also significantly reduced markers of oxidative stress and DNA oxidation, such as 8-OHdG, and hypoxia. nih.govnih.gov In mice, AEOL-10150 treatment lowered the respiratory function parameter of enhanced pause (Penh) and significantly reduced pulmonary edema/congestion at necropsy. researchgate.net Histopathological analysis of mouse lung tissue showed that AEOL-10150-treated animals had less alveolar wall thickness, congestion, and lymphocytic inflammation compared to untreated irradiated mice. researchgate.net
Key Findings on Lung Injury Markers Following AEOL-10150 Treatment
| Animal Model | Key Marker | Outcome with AEOL-10150 Treatment |
|---|---|---|
| Non-Human Primate | Oxygen Saturation | Increased |
| Non-Human Primate | Respiratory Rate | Delayed Onset of Increase |
| Non-Human Primate | Wet Lung Weight | Decreased |
| Non-Human Primate | Radiographic Pneumonitis & Fibrosis | Diminished |
| Rat | Collagen Deposition | Decreased |
| Rat | Macrophage Accumulation | Reduced |
| Rat | DNA Oxidation (8-OHdG) | Reduced |
| Mouse | Pulmonary Edema | Reduced |
Animal Models of Chemical Warfare Agent Exposure
Sulfur Mustard (SM) and Analog (CEES) Models (Cutaneous and Inhalation)
AEOL-10150 has demonstrated significant efficacy in animal models of exposure to sulfur mustard (SM) and its analog, 2-chloroethyl ethyl sulfide (B99878) (CEES), which are potent vesicating and alkylating agents. researchgate.netresearchgate.net Both cutaneous and inhalation exposure models have been employed to evaluate the protective effects of the compound.
In a cutaneous exposure model using SKH-1 hairless mice, topical and subcutaneous treatment with AEOL-10150, initiated one hour after CEES exposure, resulted in a greater than 50% reversal of CEES-induced increases in skin bi-fold thickness and epidermal thickness. nih.govnih.gov This treatment regimen also significantly reduced myeloperoxidase activity, an indicator of inflammation, and DNA oxidation in the skin. nih.govnih.gov
Inhalation models have been established in rats to study the pulmonary toxicity of these agents. In a rat model of SM inhalation, post-exposure treatment with AEOL-10150 increased survival at 48 hours from 36% in the control group to between 73% and 88% in the treated groups. cambridge.org The treatment also reduced SM-induced airway obstructions and mitigated lung oxidative stress. cambridge.org Similarly, in rats exposed to CEES via inhalation, post-treatment with AEOL-10150 decreased markers of lung injury and inflammation found in bronchoalveolar lavage fluid (BALF), including lactate (B86563) dehydrogenase activity, protein, IgM, red blood cells, and neutrophils. researchgate.net Lung myeloperoxidase activity and oxidative stress markers like 4-HNE and 8-OHdG were also significantly reduced by AEOL-10150 treatment. researchgate.net
Nerve Agent and Chlorine Gas Exposure Models
The protective effects of AEOL-10150 extend to other chemical threats, including nerve agents and chlorine gas. firstwordpharma.com While specific details on nerve agent models are less extensively published in the available sources, the compound has shown protective effects in animal models against agents like soman. accessnewswire.com
In a mouse model of chlorine gas exposure, Balb/C mice were exposed to 100 ppm of chlorine gas for five minutes. nih.gov Post-exposure treatment with AEOL-10150 was shown to be an effective rescue therapy. nih.gov The treatment attenuated chlorine-induced airway hyperresponsiveness to methacholine (B1211447) challenge. nih.gov It also prevented the increase in BAL fluid protein and reduced the influx of inflammatory cells, specifically neutrophils and macrophages. nih.gov Furthermore, AEOL-10150 attenuated the increase in proliferating airway epithelial cells and prevented the rise in 4-hydroxynonenal (B163490) (4-HNE) levels in the lung, a marker of lipid peroxidation. nih.gov
Evaluation of Organ Damage, Inflammatory Responses, and Survival Outcomes
Across various models of chemical warfare agent exposure, AEOL-10150 has consistently demonstrated the ability to reduce organ damage, dampen inflammatory responses, and improve survival.
In a nitrogen mustard (NM) exposure model, which causes skin blistering and can be lethal, treatment with both injectable and topical AEOL-10150 resulted in 100% survival at 120 hours post-exposure, compared to only 38% survival in the untreated control group. firstwordpharma.com This treatment also reversed NM-induced DNA damage markers in the skin. firstwordpharma.com
For sulfur mustard and its analog CEES, AEOL-10150 has been shown to reduce lung and skin injury by mitigating oxidative stress and inflammation. nih.govcambridge.org This leads to improved survival and reduced pathological damage in the affected organs. cambridge.org In the case of chlorine gas inhalation, AEOL-10150 acts as a rescue treatment, effectively mitigating airway inflammation, hyperresponsiveness, and oxidative stress, thereby preventing more severe lung damage. nih.gov The broad-spectrum efficacy of AEOL-10150 against these diverse chemical threats underscores its potential as a versatile medical countermeasure. firstwordpharma.com
Efficacy of AEOL-10150 in a Nitrogen Mustard Exposure Model
| Treatment Group | Exposure | Survival Rate at 120 Hours |
|---|---|---|
| Untreated Control | Nitrogen Mustard | 38% |
Neuroprotective Efficacy in Animal Models of Neurological Injury
AEOL-10150, a catalytic antioxidant, has demonstrated significant neuroprotective effects in various animal models of stroke and ischemia-reperfusion injury. Oxidative stress is recognized as a primary contributor to the damage that occurs during cerebral ischemia and the subsequent reperfusion phase.
In a mouse model of transient middle cerebral artery occlusion (MCAO), a common method to simulate ischemic stroke, AEOL-10150 was administered intravenously after the ischemic event. The treatment was found to attenuate the increase in the expression of inflammatory genes in the brain. physiology.orgphysiology.org This suggests that a key mechanism of its neuroprotective action is the modulation of the immune response that follows ischemia and reperfusion. physiology.org
Further studies in rat models of MCAO have shown that AEOL-10150 can significantly reduce the size of the resulting infarct (tissue death) and lessen neuronal loss. semanticscholar.org When administered after 90 minutes of ischemia and subsequent reperfusion, the compound led to a 35% reduction in infarct size. semanticscholar.org In another study involving C57BL/6J mice subjected to 60 minutes of MCAO, intravenous administration of AEOL-10150 resulted in a 40% decrease in the cerebral infarction area and notable improvements in neurological function. semanticscholar.org
The table below summarizes the key findings from preclinical studies of AEOL-10150 in stroke/ischemia-reperfusion models.
| Animal Model | Key Findings |
| Mouse (transient MCAO) | Attenuated the increase in inflammatory gene expression. physiology.orgphysiology.org |
| Rat (MCAO) | Significantly reduced infarct size by 35% and decreased neuronal loss. semanticscholar.org |
| Mouse (C57BL/6J, MCAO) | Decreased cerebral infarction area by 40% and improved neurological function. semanticscholar.org |
Organophosphate compounds are potent neurotoxins that can induce prolonged seizure activity, or status epilepticus, leading to significant neuronal injury. A primary mechanism of this damage is oxidative stress. AEOL-10150 has been investigated as a potential therapeutic agent in animal models of organophosphate exposure.
In a rat model using diisopropylfluorophosphate (DFP), a surrogate for nerve agents, exposure led to increased oxidative stress, neuroinflammation, and neuronal death. nih.govfirstwordpharma.com Treatment with AEOL-10150 was shown to cross the blood-brain barrier and effectively attenuate these markers of oxidative stress in both the brain and plasma. nih.gov The compound's efficacy is attributed to its antioxidant activity, as it did not directly affect acetylcholinesterase (AChE) activity, the primary target of organophosphates. firstwordpharma.com
Studies have demonstrated that AEOL-10150 can significantly reduce markers of oxidative stress, inflammation, and cell death following acute, seizure-inducing doses of DFP in rats. bioone.org The neuroprotective qualities and its ability to penetrate the blood-brain barrier make it a strong candidate for further development as a countermeasure to organophosphate toxicity. bioone.org Reformulated versions of AEOL-10150 have also shown promise in mitigating both the acute and delayed neurological consequences of organophosphate exposure. aeoluspharma.comthoracic.org
The following table outlines the effects of AEOL-10150 in organophosphate-induced neurotoxicity models.
| Animal Model | Organophosphate | Key Findings |
| Rat | Diisopropylfluorophosphate (DFP) | Attenuated oxidative stress, neuroinflammation, and neuronal damage. nih.govfirstwordpharma.comnih.gov |
| Rat | DFP | Reduced markers for oxidative stress, inflammation, and cell death. bioone.org |
| Rat | Pilocarpine | Reduced mortality and oxidative stress when used with standard of care. nih.gov |
The therapeutic efficacy of AEOL-10150 has been further characterized by its impact on specific markers of neuronal injury, the inflammatory cascade, and subsequent behavioral deficits in animal models.
In the context of organophosphate-induced neurotoxicity in rats, DFP treatment resulted in a significant increase in neuronal loss in the hippocampus, piriform cortex, and amygdala, as measured by Fluoro-Jade B staining. nih.gov Treatment with AEOL-10150 significantly attenuated this neuronal damage. nih.govnih.gov The compound also mitigated the DFP-induced increase in proinflammatory cytokines, such as TNF-α, IL-6, and KC/GRO, in the piriform cortex and hippocampus. firstwordpharma.comnih.gov This reduction in neuroinflammation is a critical aspect of its neuroprotective effect. aeoluspharma.com
In stroke models, AEOL-10150 has been shown to specifically attenuate the expression of inflammatory genes, including those for interleukin-6 and macrophage inflammatory protein-2, without affecting the expression of stress response genes like heat shock proteins. physiology.orgphysiology.org This targeted anti-inflammatory action is believed to be a primary mechanism by which AEOL-10150 protects the brain from ischemia-reperfusion injury. physiology.org
Regarding behavioral outcomes, a reformulated version of AEOL-10150 demonstrated the ability to protect against delayed memory impairment in a rat model of DFP-induced neurotoxicity. aeoluspharma.comthoracic.org This indicates that the compound may not only reduce acute neuronal damage but also mitigate the long-term cognitive consequences of neurotoxic insults.
The table below provides a summary of the assessed outcomes following AEOL-10150 treatment in relevant animal models.
| Outcome Assessed | Animal Model | Inducing Agent | Effect of AEOL-10150 |
| Neuronal Damage | Rat | DFP | Attenuated neuronal loss in hippocampus, piriform cortex, and amygdala. nih.govnih.gov |
| Neuroinflammation | Rat | DFP | Decreased proinflammatory cytokines (TNF-α, IL-6, KC/GRO). firstwordpharma.comnih.gov |
| Gene Expression | Mouse | MCAO | Attenuated expression of inflammatory genes. physiology.orgphysiology.org |
| Behavioral Outcomes | Rat | DFP | Protected against delayed memory impairment. aeoluspharma.comthoracic.org |
Studies in Other Oxidative Stress-Related Animal Models
AEOL-10150 has shown efficacy in preclinical models of hemorrhage-induced lung injury, a condition where ischemia and reperfusion lead to the production of reactive oxygen species and subsequent tissue damage. physiology.org In a mouse model of hemorrhage, pretreatment with AEOL-10150 was found to significantly reduce NF-κB activation and lipid peroxidation, both of which are key events in the inflammatory and oxidative stress pathways. physiology.org Interestingly, while the compound mitigated these molecular markers of injury, it did not prevent the accumulation of neutrophils in the lungs. physiology.org
The compound's ability to augment natural antioxidant defenses has been highlighted as a mechanism for its protective effects in various models of lung injury where oxidative stress is a significant factor. physiology.orgnih.gov
The following table summarizes the findings of AEOL-10150 in a hemorrhage-induced lung injury model.
| Animal Model | Key Findings |
| Mouse | Reduced NF-κB activation and lipid peroxidation. physiology.org |
| Mouse | Did not attenuate neutrophil accumulation. physiology.org |
The inflammatory and epithelial damage in the airways of smokers is partly attributed to free radicals present in tobacco smoke and those produced during chronic inflammation. AEOL-10150 has been evaluated for its potential to mitigate these effects in animal models of tobacco smoke exposure.
In a study involving rats exposed to tobacco smoke for either 2 days or 8 weeks, intratracheal administration of AEOL-10150 significantly reduced the number of inflammatory cells recovered by bronchoalveolar lavage (BAL). aeoluspharma.com Specifically, there were significant reductions in neutrophils after 2 days of exposure and in macrophages after 8 weeks. Lymphocytes were also significantly reduced at both time points. aeoluspharma.com
Furthermore, AEOL-10150 demonstrated a protective effect against pathological changes in the airway epithelium. After 8 weeks of tobacco smoke exposure, the area of squamous cell metaplasia was reduced from 12% in untreated animals to 2% in animals treated with AEOL-10150. aeoluspharma.com
The table below details the effects of AEOL-10150 in a model of tobacco smoke-induced inflammation.
| Animal Model | Duration of Exposure | Key Findings |
| Rat | 2 days | Significantly decreased total BAL cells and neutrophils. aeoluspharma.com |
| Rat | 8 weeks | Significantly decreased total BAL cells and macrophages. aeoluspharma.com |
| Rat | 2 days and 8 weeks | Significantly reduced lymphocytes. aeoluspharma.com |
| Rat | 8 weeks | Reduced squamous cell metaplasia from 12% to 2%. aeoluspharma.com |
Pharmacokinetic and Biodistribution Analysis in Animal Models
The biodistribution of AEOL-10150 has been evaluated in several animal models, with studies indicating its ability to penetrate key tissues. In a rat model of ischemic stroke, uptake of AEOL-10150 in the ischemic cerebral hemisphere was found to be both time and dose-dependent. nih.gov This suggests that the compound can cross the blood-brain barrier, particularly under conditions of injury. Further research has focused on its effects within lung tissue, where it has been shown to reduce markers of oxidative stress and inflammation in mice and non-human primates following radiation or chemical-induced injury. nih.govnih.gov Treatment with AEOL-10150 has been observed to decrease the infiltration of monocytes and macrophages in irradiated lung tissue. nih.gov Future studies are needed to further clarify the specific subcellular distribution of AEOL-10150 to better understand its mechanisms of action. nih.govresearchgate.net
Pharmacokinetic analysis in mice provided initial data on the clearance of the compound. Following intravenous administration, the clearance rate was determined as shown in the table below.
| Parameter | Value |
|---|---|
| Clearance (ml/min/kg) | 6.6 |
Initial dosing strategies for AEOL-10150 involved multiple smaller daily injections, which limited the ability to test its efficacy against the delayed consequences of neurotoxin exposure. nus.edu.sg To overcome this, research has focused on developing new formulations to enable a larger, single daily dose and improve the compound's pharmacodynamic profile in the brain. nus.edu.sg
Four new formulations were developed that demonstrated significantly improved pharmacokinetic characteristics compared to the previous water-for-injection formulation. nus.edu.sg These new formulations allowed for a subcutaneous dose that was eight times higher, exhibited lower acute toxicity, and resulted in slower absorption, a longer half-life, and higher maximal plasma concentrations. nus.edu.sg All four of the new formulations led to enhanced brain levels of AEOL-10150 and improved pharmacodynamics over a 24-hour period. nus.edu.sg
Two of these formulations, one using 2% carboxymethyl cellulose (B213188) and another with 4% polyethylene (B3416737) glycol-4000, were tested in a rat model of diisopropylflurophosphate (DFP) intoxication. nus.edu.sg Both formulations provided significant protection against DFP-induced oxidative stress. nus.edu.sg The 4% polyethylene glycol-4000 formulation also demonstrated significant protection against neuronal death, microglial activation, and delayed memory impairment. nus.edu.sg These results indicate that reformulating AEOL-10150 can improve its pharmacokinetic profile and enhance its therapeutic efficacy against both acute and delayed outcomes of organophosphate neurotoxicity. nus.edu.sg
| Pharmacokinetic/Pharmacodynamic Parameter | Improvement with New Formulations |
|---|---|
| Absorption Rate | Slower nus.edu.sg |
| Half-life | Longer nus.edu.sg |
| Maximal Plasma Concentration (Cmax) | Higher nus.edu.sg |
| Brain Pharmacodynamics | Improved over 24 hours nus.edu.sg |
Theoretical and Conceptual Frameworks for Aeol 10150 S Therapeutic Potential
Proposed Mechanisms for Broad-Spectrum Organoprotection by AEOL-10150
AEOL-10150, a catalytic antioxidant, is a metalloporphyrin compound designed to mimic the enzymatic activity of superoxide (B77818) dismutase (SOD). researchgate.netdrugbank.com Its primary mechanism involves the catalytic scavenging of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide, peroxynitrite, and lipid peroxides. nih.govoup.comresearchgate.net This action helps to reduce oxidative and nitrative stress, which are implicated in the pathophysiology of numerous diseases. drugbank.complos.org By neutralizing these damaging free radicals, AEOL-10150 protects tissues from the cellular damage, inflammation, and apoptosis that often result from their overproduction. cbrnecentral.comglobenewswire.comaeoluspharma.com
Hypotheses on Neuroprotection and Mitigation of Neuroinflammation
Oxidative stress is a significant contributor to neuronal damage and inflammation in various neurological conditions. AEOL-10150 is hypothesized to confer neuroprotection by directly mitigating this oxidative stress. Studies in animal models of organophosphate exposure have shown that AEOL-10150 can cross the blood-brain barrier and attenuate oxidative stress in the brain. nih.gov This reduction in oxidative stress is linked to a decrease in the release of pro-inflammatory cytokines like TNF-α and IL-6, thereby mitigating neuroinflammation. oup.comnih.gov
The proposed neuroprotective mechanism involves several key actions:
Scavenging of Reactive Species: AEOL-10150 catalytically removes multiple forms of ROS and RNS, preventing them from damaging neurons and glial cells. oup.comnih.gov
Reduction of Pro-inflammatory Cytokines: By suppressing oxidative stress, AEOL-10150 can downregulate the signaling pathways that lead to the production of inflammatory molecules. oup.comnih.gov
Inhibition of Neuronal Death: The compound has been shown to protect vulnerable brain regions from neuronal damage and reduce microglial activation, a hallmark of neuroinflammation. nih.govnih.gov
Research in rat models of nerve agent-induced seizures demonstrated that treatment with AEOL-10150 significantly attenuated microglial activation and the release of several pro-inflammatory cytokines in brain regions such as the hippocampus and piriform cortex. nih.gov These findings suggest that targeting oxidative stress with AEOL-10150 could be a viable therapeutic strategy for mitigating secondary neuronal injury following neurotoxic insults. oup.comnih.gov
Anti-inflammatory and Anti-fibrotic Paradigms Beyond Direct ROS Scavenging
While the primary action of AEOL-10150 is the scavenging of ROS, its therapeutic effects extend to potent anti-inflammatory and anti-fibrotic activities. nih.govresearchgate.netvt.edu These effects are thought to be mediated through the modulation of key signaling pathways involved in inflammation and fibrosis. medchemexpress.com
Anti-inflammatory Mechanisms: AEOL-10150 has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. researchgate.net By preventing the activation of NF-κB, AEOL-10150 can reduce the production of a wide range of pro-inflammatory cytokines and chemokines. researchgate.netfirstwordpharma.com This leads to a reduction in inflammatory cell infiltration and tissue damage. nih.gov For instance, in a rat model of sulfur mustard gas exposure, AEOL-10150 treatment restored levels of inflammatory markers like TNF-α, IL-6, and TGF-beta1 to normal. firstwordpharma.com
Anti-fibrotic Mechanisms: The development of fibrosis, or tissue scarring, is often a consequence of chronic inflammation and oxidative stress. AEOL-10150 has demonstrated anti-fibrotic properties, particularly in the context of radiation-induced lung injury. researchgate.netbiospace.com The proposed mechanism involves the reduction of oxidative stress and inflammation, which in turn downregulates the expression of pro-fibrotic mediators like Transforming Growth Factor-beta (TGF-β). researchgate.net In animal studies, AEOL-10150 significantly reduced collagen deposition and pulmonary fibrosis. researchgate.netmedchemexpress.com
These multifaceted actions suggest that AEOL-10150's therapeutic potential is not solely reliant on its antioxidant properties but also on its ability to modulate complex cellular processes that drive inflammation and fibrosis. cbrnecentral.comglobenewswire.comnih.gov
Potential in Attenuating Acute and Delayed Consequences of Oxidative Damage
Oxidative damage can have both immediate (acute) and long-term (delayed) consequences on tissues and organs. AEOL-10150 has shown potential in mitigating both types of damage across various injury models.
Acute Effects: In cases of acute toxic exposure, such as to chlorine gas or sulfur mustard gas, AEOL-10150 has been effective as a rescue treatment. nih.govfirstwordpharma.com When administered after exposure, it has been shown to reduce lung injury, inflammation, and oxidative stress. nih.govplos.org For example, in mice exposed to chlorine gas, post-treatment with AEOL-10150 reduced airway hyperresponsiveness and inflammation. nih.gov Similarly, in a rat model of lethal sulfur mustard gas exposure, AEOL-10150 treatment significantly improved survival rates and reduced airway damage. firstwordpharma.com
Delayed Effects: The compound has also shown efficacy in mitigating the delayed effects of radiation exposure, such as radiation pneumonitis and fibrosis. biospace.comfiercebiotech.com In non-human primate studies, treatment with AEOL-10150 for 60 days following lung radiation exposure doubled the survival rate at 180 days. biospace.com This suggests that the compound can interrupt the chronic inflammatory and fibrotic processes that develop long after the initial insult. Analysis of lung tissue from these studies showed that AEOL-10150 treatment shifted the molecular profile of the irradiated lung back towards that of a healthy, non-irradiated lung. biospace.com
This ability to address both the immediate and chronic sequelae of oxidative damage highlights the broad therapeutic window and potential of AEOL-10150. biospace.comfiercebiotech.com
Consideration of AEOL-10150 as a Multi-Target Modulator in Complex Pathologies
The therapeutic efficacy of AEOL-10150 in a range of diseases suggests that it acts as a multi-target modulator rather than a single-pathway agent. plos.org Its ability to scavenge multiple reactive species, coupled with its anti-inflammatory and anti-fibrotic effects, allows it to intervene at several points in complex disease processes. nih.govfiercebiotech.comspringer.com
In pathologies where oxidative stress is a central driver, such as chronic obstructive pulmonary disease (COPD) and neurodegenerative diseases, AEOL-10150's broad-spectrum antioxidant activity can address the primary insult. mdpi.commdpi.com However, these diseases also involve intricate cascades of inflammation, cell death, and tissue remodeling. AEOL-10150's influence on signaling pathways like NF-κB and its ability to regulate growth factors and chemokines demonstrate its capacity to modulate these downstream events. researchgate.netglobenewswire.com
Recent research has also indicated that AEOL-10150 can activate the NRF2 pathway, a master regulator of cellular antioxidant responses. nih.govresearchgate.netvt.eduum.es This activation leads to the upregulation of various protective genes, further enhancing the cell's ability to combat oxidative stress and its consequences. This multi-pronged approach makes AEOL-10150 a promising candidate for complex diseases that are resistant to single-target therapies.
Theoretical Applications in Unexplored Oxidative Stress-Driven Disease Contexts
Given its robust mechanism of action, the therapeutic potential of AEOL-10150 could theoretically extend to other diseases where oxidative stress plays a pivotal role but has not yet been extensively studied in the context of this compound.
Role in Endothelin System Modulation
The endothelin system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1), is implicated in various cardiovascular and pulmonary diseases, and its activity is known to be influenced by oxidative stress. plos.orgscientific-reports.comnih.gov Oxidative stress can activate the endothelin system, creating a feedback loop that amplifies vascular damage. scientific-reports.comnih.gov
Studies in healthy rats have shown that AEOL-10150 can modulate the endothelin system. plos.org Treatment with AEOL-10150 led to a significant decrease in plasma levels of ET-1 and the oxidative stress markers 8-isoprostane and 3-nitrotyrosine (B3424624). plos.orgnih.govnih.gov
Table 1: Effects of AEOL-10150 on Plasma Markers and Gene Expression in Rats
| Marker/Gene | Effect of AEOL-10150 Treatment | Tissue/Fluid | Significance |
|---|---|---|---|
| 8-isoprostane | Decreased (-25%) | Plasma | p<0.05 |
| 3-nitrotyrosine | Decreased (-50%) | Plasma | p<0.05 |
| Endothelin-1 (ET-1) | Decreased (-50%) | Plasma | p<0.05 |
| Endothelin-3 (ET-3) | Decreased (-10%) | Plasma | p<0.05 |
| ETA Receptor mRNA | Decreased (-30%) | Lungs | p<0.05 |
| ETB Receptor mRNA | Decreased | Lungs | p<0.05 |
| iNOS mRNA | Initial surge, then sustained decrease (-40%) | Lungs | - |
The data indicates that by scavenging free radicals, AEOL-10150 can decrease baseline ET-1 levels and may also reduce sensitivity to ET-1 by downregulating its ETA receptor in the lungs. plos.orgnih.gov This suggests a homeostatic relationship between the endogenous flux of reactive species and the endothelin/nitric oxide system. plos.orgnih.gov These findings open up the possibility of using AEOL-10150 in the treatment of hypertension and other cardiovascular diseases where the endothelin system is overactive. scientific-reports.comnih.gov
Synergistic Approaches with Existing Therapies (Theoretical)
The foundational mechanism of AEOL-10150 as a catalytic antioxidant that mimics the body's natural enzymatic defenses against oxidative stress provides a strong theoretical basis for its use in combination with other established therapies. drugbank.comnih.gov The compound's ability to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) suggests it can act as an adjuvant, mitigating the toxicity of a primary therapy to healthy tissues or complementing the primary therapy's mechanism of action. aeoluspharma.comfiercebiotech.commedchemexpress.com This approach is not aimed at replacing existing treatments but at enhancing their efficacy and safety profile. The theoretical framework for these synergistic applications is primarily built on AEOL-10150's capacity to reduce inflammation, oxidative stress, and subsequent tissue damage-signaling cascades. aeoluspharma.comglobenewswire.com
Preclinical research has explored the synergistic potential of AEOL-10150 across several therapeutic areas, most notably in oncology and in the treatment of neurodegenerative diseases.
In Oncology:
A significant area of investigation has been the combination of AEOL-10150 with radiation therapy. globenewswire.comclinicaltrialsarena.com Radiation is a cornerstone of cancer treatment, but its effectiveness is often limited by the damage it inflicts on surrounding healthy tissue, which is mediated by the production of oxygen radicals. aacrjournals.org The theoretical synergy lies in AEOL-10150's ability to selectively protect these normal tissues from radiation-induced oxidative stress without compromising the cytotoxic effects of radiation on tumor cells. aacrjournals.orgfiercebiotech.com
Research involving prostate tumor models has shown that while radiation alone significantly slowed tumor progression, the combination of AEOL-10150 and radiation yielded the greatest effect, with significantly smaller tumor volumes compared to radiation alone. aacrjournals.org This suggests that AEOL-10150 may not only be a radioprotectant for healthy tissue but could also facilitate greater tumor control when used in combination. medchemexpress.comaacrjournals.org Data has been published indicating that AEOL-10150 does not interfere with the therapeutic benefit of radiation therapy in preclinical studies for lung and prostate cancer. aeoluspharma.com The underlying concept is that by down-regulating severe inflammation and oxidative stress, AEOL-10150 mitigates much of the tissue destruction that occurs as a result of radiation exposure. fiercebiotech.comfiercebiotech.com
In Neurodegenerative Disease:
The role of oxidative stress is also a key pathological feature in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). researchgate.net In a preclinical model of ALS, the combination of AEOL-10150 with phenylbutyric acid, a histone deacetylase inhibitor, demonstrated a synergistic effect. nih.gov While either compound alone moderately prolonged survival, their combined application resulted in a significantly greater extension of survival. nih.gov This finding supports the theoretical approach of targeting multiple pathological pathways simultaneously—in this case, oxidative stress with AEOL-10150 and another disease mechanism with phenylbutyric acid.
In Mitigating Chemical-Induced Injury:
AEOL-10150 has been studied as a rescue agent for injuries caused by chemical warfare agents, such as sulfur mustard and chlorine gas. nih.govnih.gov These agents induce significant oxidative stress and inflammation. nih.govnih.gov Preclinical studies demonstrated that AEOL-10150 could effectively reduce lung injury and inflammation when administered after exposure to a sulfur mustard analog. nih.govd-nb.info This protective effect against diverse chemical threats highlights its potential as an adjuvant to standard supportive care, mitigating the underlying oxidative damage. nih.govfiercebiotech.com
The following table summarizes key preclinical findings on the synergistic or combination use of AEOL-10150.
| Therapeutic Area | Combination Therapy | Model/Context | Key Theoretical Finding | Reference(s) |
| Oncology | Radiation Therapy | Mouse model with RM-9 prostate tumors | AEOL-10150 increased the efficacy of radiation, leading to smaller tumor volumes compared to radiation alone, without protecting tumor cells. | aacrjournals.org |
| Oncology | Radiation Therapy | Preclinical lung and prostate cancer studies | AEOL-10150 does not interfere with the therapeutic benefit of radiation therapy. | aeoluspharma.com |
| Neurodegeneration | Phenylbutyric Acid (PBA) | SOD1 mouse model of Amyotrophic Lateral Sclerosis (ALS) | Combined application of AEOL-10150 and PBA significantly extended survival by 19%, compared to 11% and 13% for each drug alone. | nih.gov |
| Radiation Exposure | Neupogen® (Filgrastim) | Acute Radiation Syndrome (ARS) model | A study of AEOL-10150 in combination with Neupogen® yielded positive results for treating ARS. | globenewswire.com |
| Chemical Exposure | N/A (as a mitigator) | Rat model of 2-chloroethyl ethyl sulfide (B99878) (CEES)-induced lung injury | AEOL-10150 treatment after exposure reduced lung injury, inflammation, and oxidative stress. | nih.gov |
Future Directions and Emerging Research Avenues for Aeol 10150
Advanced Structure-Activity Relationship (SAR) Studies for Next-Generation AEOL Compounds
Advanced Structure-Activity Relationship (SAR) studies are a critical future direction for developing next-generation AEOL compounds. AEOL-10150 is a manganese porphyrin, and the structure of AEOL compounds, including water-soluble and lipid-soluble variants of Mn porphyrins, is being explored researchgate.net. Research into metalloporphyrin catalytic antioxidants has previously investigated SAR in relation to hemodynamic effects nih.gov. Understanding how modifications to the porphyrin structure and the coordinated metal ion influence the catalytic activity, stability, and interaction with various reactive species is key. Such studies can guide the rational design of novel AEOL analogs with improved potency, specificity towards particular reactive species, enhanced pharmacokinetic profiles, and potentially reduced off-target effects. The goal is to create compounds that are better suited for specific therapeutic applications by tailoring their chemical properties to the target environment and disease pathology.
Exploration of Novel Delivery Systems and Targeted Approaches for AEOL-10150
Exploring novel delivery systems is essential to optimize the therapeutic efficacy of AEOL-10150. Previous research has utilized subcutaneous injections and continuous infusion via subcutaneously implanted osmotic pumps in animal studies to achieve consistent and dose-dependent delivery nih.govalzet.commedchemexpress.com. Reformulation efforts have aimed to allow for higher tolerated doses with improved pharmacodynamics, including slower absorption, longer half-life, and higher maximal plasma concentrations compared to previous strategies nus.edu.sg. For instance, new formulations have resulted in significantly improved brain pharmacodynamics in rat models nus.edu.sg.
Future research will likely focus on developing targeted delivery methods to concentrate AEOL-10150 at specific sites of injury or disease, potentially reducing systemic exposure and maximizing local therapeutic effects. This could involve nanoparticle-based delivery, liposomal formulations, or conjugation to targeting ligands that bind to receptors or markers on specific cell types involved in oxidative stress and inflammation. Such approaches could enhance the bioavailability of AEOL-10150 in target tissues, improve cellular uptake, and provide sustained release of the compound, leading to more effective disease management.
Integration of Computational Biology and In Silico Modeling for Mechanistic Insights and Predictive Research
The integration of computational biology and in silico modeling is a promising avenue for gaining deeper mechanistic insights into AEOL-10150 and for predictive research. Density Functional Theory (DFT) computations have already been used to study the interaction of AEOL-10150 with reactive species like peroxynitrite (ONOO⁻), indicating that AEOL-10150 can form stable association complexes nus.edu.sg. These computations have provided details on electron transfer and spin states during the interaction nus.edu.sg.
Future research can leverage more advanced computational techniques, including molecular dynamics simulations, quantum mechanics/molecular mechanics (QM/MM) methods, and machine learning algorithms. These tools can be used to:
Predict the binding affinity and reactivity of AEOL-10150 and its analogs with various reactive species and biological targets.
Model the distribution and metabolism of the compound within biological systems.
Simulate the effects of AEOL-10150 on complex cellular signaling pathways, such as the NF-κB pathway, which it is known to modulate medchemexpress.com.
Identify potential off-target interactions.
Design and screen novel AEOL compounds with desired properties in a virtual environment before experimental synthesis and testing, accelerating the drug discovery process naiss.se.
Develop in silico perturbation frameworks to benchmark models against experimental data and optimize them for specific biological contexts biorxiv.org.
Identification and Validation of Preclinical Biomarkers for AEOL-10150 Efficacy and Pharmacodynamics
Identifying and validating preclinical biomarkers is crucial for monitoring the efficacy and pharmacodynamics of AEOL-10150. Biomarkers can provide objective measures of the compound's activity and its impact on disease processes in preclinical models. Studies have already measured plasma levels of oxidative stress markers like 8-isoprostane and 3-nitrotyrosine (B3424624), which were reduced by AEOL-10150 treatment, confirming its antioxidant activity in rats plos.orgnih.govnih.gov. Changes in plasma levels of endothelin peptides (ET-1 and ET-3) and the expression of endothelin system genes in lung and heart tissue have also been examined as indicators of AEOL-10150's impact on the endothelin/nitric oxide system plos.orgnih.govnih.gov.
Future research should focus on identifying a broader panel of specific and sensitive biomarkers that can reliably indicate the therapeutic response to AEOL-10150 across different indications. This could involve:
Exploring '-omics' technologies (genomics, proteomics, metabolomics) to identify molecular signatures affected by AEOL-10150.
Validating these biomarkers in relevant animal models of radiation injury, chemical exposure, and other conditions where AEOL-10150 shows potential.
Establishing correlations between biomarker levels and functional outcomes or histological changes.
Such validated biomarkers would be invaluable for designing more efficient preclinical studies and ultimately for translating findings to clinical trials, allowing for early assessment of drug activity and patient stratification.
Investigation into the Impact of AEOL-10150 on Broader Redox Homeostasis Networks
Investigating the impact of AEOL-10150 on broader redox homeostasis networks is essential for a comprehensive understanding of its therapeutic mechanisms. AEOL-10150 is known to scavenge a broad range of reactive oxygen and nitrogen species and mimics SOD and catalase activity drugbank.comresearchgate.netnih.goversnet.org. It also influences signaling pathways like NF-κB medchemexpress.com.
Future research should delve deeper into how AEOL-10150 interacts with and modulates the complex network of endogenous antioxidants, pro-oxidant enzymes, and redox-sensitive signaling pathways. This includes:
Examining its effects on the glutathione (B108866) system, thioredoxin system, and other key components of the cellular antioxidant defense.
Investigating how AEOL-10150 influences the balance between oxidative and reductive processes in different cellular compartments and tissues.
Studying its potential to modulate the expression and activity of enzymes involved in redox regulation.
Exploring how its interaction with the redox network contributes to its anti-inflammatory, anti-fibrotic, and cytoprotective effects observed in preclinical models windows.netselectscience.net.
Understanding the comprehensive impact of AEOL-10150 on redox homeostasis will provide a more complete picture of its mechanism of action and may reveal new therapeutic opportunities or strategies for combination therapies.
Conclusion: Synthesis of Academic Research Findings on Aeol 10150
Summary of Key Mechanistic Discoveries and Preclinical Efficacy
Mechanistically, AEOL-10150 functions as a broad-spectrum scavenger of ROS and RNS, including superoxide (B77818), hydrogen peroxide, lipid peroxides, and peroxynitrite nih.govdrugbank.comnih.govoup.com. Its catalytic nature means it is not consumed in these reactions, allowing it to repeatedly neutralize damaging free radicals drugbank.comnih.govsec.gov. Studies have shown that AEOL-10150 contains a positively-charged manganese metal ion that facilitates the acceptance and donation of electrons to and from ROS and RNS fiercebiotech.com. Beyond direct radical scavenging, AEOL-10150 appears to influence cellular signaling pathways modulated by ROS, including the NF-κB pathway, contributing to its anti-inflammatory effects medchemexpress.com. It has also been suggested to impact the endothelin/nitric oxide system, potentially by interfering with the physiological flux of reactive nitrogen species plos.org.
Preclinical studies have demonstrated the efficacy of AEOL-10150 in a range of animal models of injury and disease characterized by oxidative stress and inflammation. Significant findings include:
Protection against Radiation-Induced Injury: AEOL-10150 has shown efficacy in mitigating lung damage and improving survival in animal models of acute radiation syndrome (ARS), including lung-ARS and gastrointestinal-ARS researchgate.netaeoluspharma.comfiercebiotech.comfirstwordpharma.com. It has demonstrated the ability to reduce weight loss, inflammation, oxidative stress, and lung damage in these models aeoluspharma.com. Studies in non-human primates exposed to thoracic irradiation showed that AEOL-10150 treatment significantly improved survival allenpress.com. Preclinical work also suggests it does not interfere with the therapeutic benefit of radiation therapy in prostate and lung cancer models and may even enhance the antitumor effect of radiation in some cases medchemexpress.comaeoluspharma.comsec.gov.
Countermeasure against Chemical Warfare Agents: Research has indicated AEOL-10150's potential as a medical countermeasure against exposure to chemical threats such as sulfur mustard (SM) and chlorine gas nih.govresearchgate.netaeoluspharma.comfiercebiotech.com. In animal models, it has been shown to protect against SM-induced lung damage, ameliorate survival following SM exposure, and reduce skin damage induced by a sulfur mustard analog (CEES) nih.govmedchemexpress.comresearchgate.netoup.com. For chlorine gas exposure, AEOL-10150 has demonstrated effectiveness as a rescue treatment, reducing airway hyperresponsiveness, inflammation, oxidative stress, and lung injury nih.govnih.govresearchgate.net.
Attenuation of Oxidative Stress and Inflammation: In various models, AEOL-10150 has been shown to attenuate markers of oxidative stress, such as isoprostanes and 3-nitrotyrosine (B3424624), and reduce inflammatory cell infiltration and pro-inflammatory cytokine production nih.govplos.org. Its ability to down-regulate oxidative stress and severe inflammation is considered responsible for mitigating tissue destruction in conditions like radiation exposure fiercebiotech.com.
Neuroprotective Effects: Studies in a rat organophosphate model have indicated neuroprotective effects of AEOL-10150, attenuating oxidative/nitrative markers in the brain oup.com.
Impact on the Endothelin System: AEOL-10150 treatment has been shown to reduce circulating levels of endothelin-1 (B181129) and endothelin-3 and alter the expression of endothelin receptors and inducible nitric oxide synthase in rats, suggesting an influence on the endothelin/nitric oxide system plos.org.
These preclinical findings collectively highlight AEOL-10150's potent antioxidant and anti-inflammatory activities, mediated by its catalytic scavenging of ROS and RNS and modulation of downstream signaling pathways, demonstrating therapeutic potential in diverse injury and disease models medchemexpress.comresearchgate.netaeoluspharma.comnih.govfiercebiotech.complos.orgfirstwordpharma.comresearchgate.netspringer.comidrblab.netclinicaltrialsarena.com.
Persistent Knowledge Gaps and Unresolved Questions in AEOL-10150 Research
Despite the promising preclinical results, several knowledge gaps and unresolved questions persist in AEOL-10150 research. While its broad-spectrum radical scavenging is established, the precise hierarchy and efficiency of its reactions with various ROS and RNS in complex biological environments require further detailed investigation. The extent to which its effects are solely attributable to direct radical neutralization versus modulation of redox-sensitive signaling pathways warrants deeper exploration.
Furthermore, while preclinical efficacy in various models is evident, the full translational potential across all investigated indications remains to be definitively determined. The variability observed in some studies, such as the differing outcomes in ALS mouse models sec.gov, underscores the need for a more comprehensive understanding of factors influencing its efficacy in specific disease contexts. Identifying the most responsive patient populations and optimal therapeutic windows for each indication is crucial.
The long-term effects of modulating the endothelin/nitric oxide system and other signaling pathways by AEOL-10150 require further characterization to fully understand the physiological consequences of chronic administration plos.org. Additionally, while some studies have explored combinations with radiation therapy medchemexpress.comaeoluspharma.comsec.gov, a thorough understanding of potential interactions with other therapeutic modalities is needed.
Broader Implications of AEOL-10150 Research for Redox Medicine and Antioxidant Strategies
The research on AEOL-10150 holds significant broader implications for the field of redox medicine and the development of antioxidant strategies. As a catalytic antioxidant, AEOL-10150 represents an advancement over stoichiometric antioxidants, which are consumed in the process of neutralizing free radicals drugbank.comnih.govsec.gov. Its ability to catalytically scavenge a wide range of ROS and RNS offers a more sustained and potentially more effective approach to mitigating oxidative stress in chronic or severe conditions.
The success demonstrated in preclinical models of complex injuries like radiation exposure and chemical warfare agent exposure highlights the potential of catalytic antioxidants as medical countermeasures against threats involving significant oxidative damage nih.govresearchgate.netaeoluspharma.comfiercebiotech.com. This is particularly relevant in scenarios where timely and effective intervention is critical.
Moreover, the exploration of AEOL-10150 in diverse conditions, from neuroprotection to cancer therapy adjunct, underscores the pervasive role of oxidative stress and inflammation in the pathophysiology of numerous diseases drugbank.comoup.comsec.gov. The findings suggest that targeting these fundamental processes with potent catalytic antioxidants like AEOL-10150 could be a valuable therapeutic strategy across a wide spectrum of disorders. The research also contributes to the understanding of how modulating redox balance can influence critical biological processes, including inflammation, cell death, and potentially even cell proliferation and angiogenesis sec.govfiercebiotech.comfirstwordpharma.comresearchgate.net.
Challenges and Opportunities for Future Academic Exploration of Catalytic Antioxidants like AEOL-10150
Future academic exploration of catalytic antioxidants like AEOL-10150 faces both challenges and opportunities. A key challenge lies in translating the promising preclinical efficacy into successful clinical outcomes across various indications. This requires rigorous clinical trial design to definitively assess efficacy in human populations and identify optimal dosing regimens and treatment durations, although dosage and administration details are outside the scope here.
Further research is needed to fully elucidate the complex interplay between catalytic antioxidants and cellular signaling networks. Understanding how AEOL-10150 influences specific pathways beyond general radical scavenging could reveal new therapeutic targets and strategies. Exploring the potential for personalized medicine approaches based on an individual's redox status and specific disease mechanisms presents an opportunity.
Investigating novel delivery methods for catalytic antioxidants to ensure optimal tissue distribution and cellular uptake in different disease contexts is another important area for future research. The development of improved analytical techniques for monitoring the activity and fate of these compounds in vivo would also be highly beneficial.
Q & A
Q. What mechanisms underlie AEOL-10150’s antioxidant activity in mitigating oxidative stress?
AEOL-10150 is a metalloporphyrin catalytic antioxidant that acts as a superoxide dismutase (SOD) mimetic, scavenging reactive oxygen species (ROS) such as superoxide radicals. Preclinical studies in SOD1 transgenic mice demonstrated its ability to reduce oxidative stress markers like 3-nitrotyrosine (3-NT) and malondialdehyde in spinal cord tissue, which correlate with improved motor neuron preservation and prolonged survival . Methodologically, these effects were quantified using immunohistochemistry, lipid peroxidation assays, and survival analysis in controlled animal trials.
Q. What experimental models are commonly used to evaluate AEOL-10150’s efficacy?
AEOL-10150 has been tested in diverse preclinical models:
- Chemical injury : Sulfur mustard (SM) and chlorine (Cl₂) exposure in rodents, focusing on lung and skin protection .
- Radiation-induced lung injury (RILI) : Whole-thorax irradiated CBA/J mice, with survival and respiratory function (e.g., enhanced pause/Penh) as endpoints .
- Neurodegeneration : SOD1 transgenic mice for amyotrophic lateral sclerosis (ALS), assessing motor function and survival . These models prioritize histopathology, oxidative stress biomarkers, and longitudinal survival rates to validate efficacy .
Q. How are primary endpoints defined in AEOL-10150 studies?
Endpoints vary by disease model:
- Acute toxicity : Reduction in pulmonary edema, inflammatory cytokines, and tissue necrosis (e.g., sulfur mustard exposure) .
- Chronic degeneration : Survival extension, motor function preservation, and oxidative stress marker suppression (e.g., ALS mice) .
- Radiation injury : 180-day survival post-irradiation and functional lung metrics (e.g., Penh) . Standardized protocols include blinded histopathological scoring and longitudinal behavioral assessments to minimize bias .
Advanced Research Questions
Q. How do researchers resolve contradictions between preclinical efficacy and clinical trial outcomes?
While AEOL-10150 showed promise in ALS mice, human trials revealed limited translational success. A phase I trial in 25 ALS patients confirmed safety but did not establish clinical efficacy, leading to halted development despite preclinical meta-analyses ranking it as a top candidate . Methodological strategies to address this gap include:
- Dose extrapolation : Aligning animal dosing (e.g., 2.5–5 mg/kg/day in mice) with human pharmacokinetics .
- Biomarker validation : Correlating ROS suppression in animal models with human cerebrospinal fluid or plasma markers .
- Combination therapies : Testing AEOL-10150 with adjuvants like histone deacetylase inhibitors to enhance efficacy .
Q. What methodological challenges arise in optimizing AEOL-10150 dosing for radiation injury?
A dose-response study in CBA/J mice identified 25 mg/kg/day (subcutaneous, 28 days) as optimal for improving 180-day survival post-irradiation. Lower doses (5–10 mg/kg) showed no benefit, while higher doses (40 mg/kg) reduced efficacy, suggesting a narrow therapeutic window. Secondary endpoints like Penh (lung function) and histopathology were critical for validating dose-dependent effects . Researchers must balance toxicity risks and bioavailability, particularly when translating subcutaneous dosing to human routes .
Q. How can AEOL-10150’s efficacy in combination therapies be rigorously assessed?
In ALS mice, co-administration with phenylbutyric acid (a histone deacetylase inhibitor) synergistically improved motor function and survival . Methodological considerations include:
- Additive vs. synergistic effects : Using isobolographic analysis or Chou-Talalay models to quantify interaction magnitude .
- Timing of administration : Testing pre-/post-exposure regimens (e.g., AEOL-10150 given 24 hours post-radiation in RILI studies) .
- Mechanistic overlap : Ensuring combination agents target distinct pathways (e.g., ROS scavenging + epigenetic modulation) .
Q. What regulatory strategies support AEOL-10150’s development under the FDA’s Animal Rule?
AEOL-10150’s development for radiation and chemical injury leverages the FDA’s Animal Rule, which requires efficacy data in two validated animal models and pharmacokinetic/pharmacodynamic (PK/PD) bridging to humans. For example, BARDA-funded studies used CBA/J mice and non-human primates to model lung injury, with survival and histopathology as primary endpoints . Researchers must also demonstrate mechanistic plausibility (e.g., ROS suppression) and establish dose equivalency across species .
Methodological Resources
- Data Analysis : Use longitudinal survival analysis (Kaplan-Meier curves) and mixed-effects models for respiratory function metrics .
- Experimental Design : Employ randomized, blinded preclinical trials with vehicle controls to reduce bias .
- Translational Gaps : Cross-validate animal biomarkers (e.g., 3-NT levels) with human samples in early-phase trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
